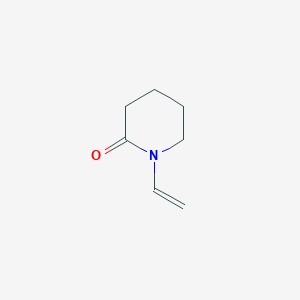

N-Vinyl-2-piperidone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-8-6-4-3-5-7(8)9/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGPBHYPCGDFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26587-22-4 | |

| Record name | Poly(N-vinylpiperidone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26587-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00435919 | |

| Record name | N-Vinylpiperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-23-4 | |

| Record name | N-Vinylpiperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylpiperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidinone, 1-ethenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Vinyl 2 Piperidone and Its Precursors

Direct Synthesis Routes for N-Vinyl-2-piperidone

Direct synthesis methods primarily involve the introduction of a vinyl group onto the nitrogen atom of the 2-piperidone (B129406) lactam ring.

The industrial production of N-vinyl lactams, such as the closely related N-vinylpyrrolidone (NVP), is predominantly achieved through the vinylation of the corresponding lactam with acetylene (B1199291). wikipedia.orgresearchgate.net This reaction is typically performed under high pressure and temperature in the presence of a basic catalyst. The same principle applies to the synthesis of this compound from 2-piperidone.

The reaction involves the base-catalyzed addition of the N-H bond of the lactam across the triple bond of acetylene. This process, known as vinylation, directly yields the N-vinyl product.

Table 1: Representative Conditions for Lactam Vinylation

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Pressure | Product |

| 2-Piperidone | Acetylene | Basic Catalyst (e.g., Potassium Hydroxide) | High | High | This compound |

Note: This table is based on the well-established industrial synthesis for analogous N-vinyl lactams.

Recent advancements in synthetic chemistry have introduced organophotocatalytic methods for creating complex heterocyclic structures. While direct photocatalytic N-vinylation of 2-piperidone is not extensively documented, organophotocatalysis provides innovative routes to substituted 2-piperidone derivatives which are key precursors. researchgate.netnih.gov

A notable example is a [1+2+3] strategy that allows for the one-step synthesis of diverse substituted 2-piperidinones from simple starting materials like inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.netnih.gov This mild, room-temperature protocol forges two C-N bonds and one C-C bond in a single step, offering streamlined access to a variety of 2-piperidone backbones. nih.gov Although this method produces the core ring structure rather than the final N-vinylated product, it represents a significant strategy for accessing functionalized precursors. researchgate.net

Thermal decomposition is not a primary synthetic route for this compound. Instead, techniques like pyrolysis-gas chromatography (Py-GC) are used for the analytical characterization of polymers derived from N-vinyl lactams, such as copolymers of N-vinyl-2-pyrrolidone and vinyl acetate (B1210297). nih.gov Such studies investigate the thermal stability and breakdown products of these polymers rather than their synthesis. The industrial synthesis of acetylene, a key raw material for vinylation, can be achieved through the thermal cracking of hydrocarbons, but this is a separate, upstream process. researchgate.net

Precursor Synthesis: Advanced 2-Piperidone Methodologies

The synthesis of the 2-piperidone (also known as δ-valerolactam) ring is a critical prerequisite for producing this compound. wikipedia.orgnist.gov Modern methodologies focus on improving the efficiency and environmental footprint compared to classical approaches.

A significant advancement in 2-piperidone synthesis involves a rearrangement reaction conducted in an aqueous alkaline solution. google.com This method provides an alternative to the traditional Beckmann rearrangement, which typically requires strong acids like fuming sulfuric acid or chlorosulfonic acid. google.comwikipedia.org

In this approach, N-hydroxy-cyclopentyl imine is used as the starting material. It reacts with p-toluenesulfonyl chloride in an alkaline aqueous medium to form an intermediate ester, which then undergoes rearrangement to yield the target 2-piperidone. google.com This process avoids the use of highly corrosive acids, making the post-treatment more environmentally friendly and reducing equipment demands. google.com The classic Beckmann rearrangement converts a cyclic oxime, such as cyclohexanone (B45756) oxime, into a lactam (caprolactam in this case) and is a cornerstone reaction in polymer production. numberanalytics.comnih.gov

Table 2: Alkaline Rearrangement Synthesis of 2-Piperidone google.com

| Step | Reagents | Conditions | Intermediate/Product |

| 1 | N-hydroxy-cyclopentyl imine, Acetone, Inorganic alkali (e.g., NaOH) | 0-5°C | Solution of starting material |

| 2 | p-Toluenesulfonyl chloride | Added in batches, room temperature, 10-12 hours | Intermediate ester |

| 3 | Neutralization (e.g., with strong ammonia (B1221849) water) to pH 8-10 | Ice-water bath | 2-Piperidone (after extraction and purification) |

Catalytic methods offer powerful and versatile strategies for constructing N-heterocyclic rings, including the 2-piperidone core. These reactions often provide high efficiency and selectivity under mild conditions.

Dehydrative Cyclization: Rhenium-catalyzed dehydrative cyclization can form various nitrogen-containing heterocycles. acs.org This method uses catalysts like Re₂O₇ to promote the intramolecular cyclization of amino alcohols, providing an efficient route to lactams. acs.orgnih.gov

Direct C-H Amination: Iron-catalyzed direct C-H bond amination allows for the synthesis of saturated cyclic amines from organic azides. nih.govacs.org This strategy leverages the reactivity of an iron catalyst to directly form a C-N bond, leading to the cyclized product. nih.gov

Multi-component Reactions: Tandem radical additions followed by lactamization can produce 2-piperidinones. nih.gov An organophotocatalyzed [1+2+3] strategy has been developed for the modular synthesis of unprotected 2-piperidinones at room temperature from an inorganic ammonium salt and two different alkenes. researchgate.netnih.gov

Table 3: Overview of Catalytic Cyclization Strategies for Piperidone and Related N-Heterocycles

| Catalytic Strategy | Catalyst Type | Key Transformation | Reference |

| Dehydrative Cyclization | Rhenium (Re₂O₇) | Cyclization of amino alcohols | nih.gov, acs.org |

| Direct C-H Amination | Iron-dipyrrinato complex | Intramolecular amination of aliphatic C-H bonds | nih.gov |

| Organophotocatalysis | Organic Dye | [1+2+3] cycloaddition of ammonium salt and alkenes | researchgate.net, nih.gov |

| Wacker-type Cyclization | Palladium (Pd(DMSO)₂(TFA)₂) | Aerobic oxidative cyclization of alkenic amines | organic-chemistry.org |

Compound Index

Catalytic Cyclization Strategies for N-Heterocycles

Radical Intramolecular Cyclization

Radical cyclization offers a powerful method for the formation of cyclic structures, including the piperidone core. Modern advancements have focused on developing tin-free methods to avoid the toxicity and removal issues associated with organotin reagents. These approaches often utilize alternative radical initiators and mediators.

One strategy involves the cyclization of α-haloamides. However, a significant challenge in the radical cyclization of acyclic α-haloamides is the preference for the trans-conformation of the amide bond, which can lead to a higher proportion of the undesired hydrodehalogenated product over the cyclized lactam. The rate of radical termination can be faster than the rotation around the amide C-N bond, hindering the formation of the desired ring structure. nih.gov

To overcome this limitation, photoenzymatic methods have emerged as a promising alternative. Using flavin-dependent 'ene'-reductases, the substrate can be preorganized in a conformation that favors cyclization. This enzymatic approach has been shown to significantly improve the product selectivity for lactam formation by selectively binding the cis-isomer of the amide, thereby facilitating the cyclization process over premature radical quenching. nih.gov For instance, a photoenzymatic method demonstrated superior product selectivity in the synthesis of various lactams, including δ-lactams (the core of 2-piperidone), compared to traditional organotin, metal hydride, and photoredox methods. nih.govthieme-connect.de

Another approach is the visible light-induced photoredox catalysis for the cyclization of activated C-Br bonds onto unactivated π-systems. This method generates the reactive radical intermediate via single electron reduction by an electron-rich redox catalyst, offering a tin-free pathway to the desired cyclic products. rsc.org

Cobalt-Catalyzed Cyclization

Cobalt catalysis provides a versatile platform for the synthesis of N-heterocycles, including piperidones, through various cyclization strategies. These methods often involve the use of unsaturated precursors and can be tailored to introduce functionality.

A notable method is the cobalt-catalyzed aerobic aminocyclization of unsaturated N-acyl sulfonamides. This process can yield functionalized γ- and δ-lactams (piperidones). Depending on the workup conditions, either formyl or hydroxymethylated lactams can be obtained. nih.gov The use of a chiral cobalt-salen catalyst can also induce enantioselectivity in the formation of the corresponding lactam alcohols. nih.govresearchgate.net This methodology offers a route to piperidone precursors with handles for further synthetic modifications.

Cobalt-catalyzed carbonylation reactions are also highly effective for constructing lactam rings. For instance, the carbonylation of unsaturated amines can lead to the formation of piperidones. Light-promoted cobalt-catalyzed hydroaminocarbonylation of alkenes with amines provides a direct route to amides under mild conditions. nih.gov Furthermore, a cobalt-catalyzed radical relay carbonylation of alkenes with various building blocks has been developed for the synthesis of γ-amino acid derivatives, which are precursors to piperidones. nih.gov The direct carbonylation of functionalized aziridines using a cobalt carbonyl catalyst has also been shown to produce versatile β-lactam building blocks, which can be further elaborated. researchgate.net

Stereoselective Synthesis of Piperidine (B6355638) Derivatives

The synthesis of chiral piperidine derivatives is of significant interest due to their prevalence in bioactive molecules. The following subsections describe advanced stereoselective methods for their preparation.

Catalytic Dynamic Resolution of Lithiopiperidine Derivatives

A highly effective method for the enantioselective synthesis of 2-substituted piperidines is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. This strategy utilizes a chiral ligand to resolve a racemic mixture of the lithiated piperidine intermediate, allowing for the subsequent reaction with an electrophile to yield an enantioenriched product. nih.govnih.gov

The process involves the deprotonation of N-Boc-piperidine with sec-butyllithium (B1581126) (s-BuLi) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) to generate racemic N-Boc-2-lithiopiperidine. In the presence of a chiral diaminoalkoxide ligand, a dynamic thermodynamic resolution occurs, where one diastereomeric complex is favored. Quenching this equilibrium mixture with an electrophile leads to the formation of the 2-substituted piperidine with high enantioselectivity. nih.govnih.gov This method has been successfully applied to the synthesis of 2-aryl- and 2-vinyl-piperidines. rsc.org For the synthesis of 2-vinylpiperidines, a transmetalation to an organozinc species followed by a Negishi coupling with a vinyl halide is employed. rsc.org

| Electrophile | Chiral Ligand | Product Configuration | Yield (%) | Enantiomeric Ratio (er) |

| Bu3SnCl | (S,S)-Ligand | (S) | 66 | 96:4 |

| Bu3SnCl | (R,S)-Ligand | (R) | 62 | 97:3 |

| CO2 | (S,S)-Ligand | (R) | 78 | 98:2 |

| 2,6-Dimethylphenyl isocyanate | (R,S)-Ligand | (S) | 69 | >99:1 |

Data sourced from a study on the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. nih.gov

Nickel-Catalyzed Heck Cross-Coupling

Nickel-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. The Mizoroki-Heck reaction, in particular, can be adapted for the vinylation of heterocycles. A dual photoredox/nickel-catalyzed Mizoroki-Heck reaction of electron-deficient olefins with aryl bromides has been developed, which could be conceptually applied to the synthesis of vinyl-substituted piperidines. nih.gov This transformation proceeds via the in situ generation of bromine radicals under cooperative nickel/photoredox catalysis.

Furthermore, nickel-catalyzed enantioselective arylation of pyridinium (B92312) ions, formed in situ from pyridine, provides enantioenriched 2-aryl-1,2-dihydropyridines. These intermediates can then be elaborated into a variety of piperidine derivatives. researchgate.net While not a direct vinylation, this method demonstrates the utility of nickel catalysis in functionalizing the piperidine ring at the 2-position. A nickel-catalyzed cross-coupling of vinyl dioxanones has also been shown to produce enantiomerically enriched cyclopropanes, showcasing the versatility of nickel catalysis in stereospecific transformations involving vinyl groups. researchgate.net

Enantioselective Vinylation of Azaallyl Anions

The enantioselective vinylation of azaallyl anions offers a direct route to chiral allylic amines, which can be precursors to or analogs of N-vinylated piperidones. A notable development in this area is the nickel-catalyzed enantioselective vinylation of 2-azaallyl anions. researchgate.netacs.org

Polymerization Science of N Vinyl 2 Piperidone

Homopolymerization Mechanisms and Kinetics

The homopolymerization of N-Vinyl-2-piperidone typically proceeds via a free-radical mechanism, initiated by thermal or photochemical decomposition of an initiator. The vinyl group of the monomer is susceptible to radical attack, leading to the propagation of a polymer chain.

Radical Polymerization Studies

The radical polymerization of N-vinyl lactams, including this compound, is a subject of academic and industrial interest. Studies on the copolymerization of N-vinyl lactams have indicated that the polymerization process can be influenced by the steric hindrance associated with the lactam ring size. rsc.org For instance, in RAFT (Reversible Addition-Fragmentation chain Transfer) copolymerization with N-vinylformamide, the polymerization process was observed to be progressively disfavored as the lactam ring size increased from pyrrolidone (5-membered) to piperidone (6-membered) and caprolactam (7-membered). rsc.org This suggests that the larger six-membered ring of NVPip may present greater steric hindrance compared to the five-membered ring of NVP, potentially affecting polymerization rates and monomer conversion. rsc.org

Kinetic Modeling of N-Vinyl-2-pyrrolidone Polymerization

Specific kinetic models for the homopolymerization of this compound are not extensively detailed in the available literature. However, comprehensive kinetic modeling has been performed for its lower homolog, N-Vinyl-2-pyrrolidone (NVP), which provides a valuable reference.

For NVP, kinetic models have been developed that consider the participation of initiators and chain transfer agents in the reaction mechanism. nih.govresearchgate.net In certain systems, particularly those involving mercapto acids as chain transfer agents, a kinetic model was proposed where the theoretical orders of the reaction rate with respect to the monomer, initiator, and chain transfer agent were calculated to be 1, 0.75, and 0.25, respectively. nih.govresearchgate.netnih.gov These theoretical values were found to be in close agreement with experimentally determined orders, suggesting a complex initiation mechanism that goes beyond simple thermal decomposition of the initiator. nih.gov The radical polymerization of NVP is also known to exhibit autoacceleration (the gel effect) at high monomer conversions. researchgate.net

Influence of Initiators and Chain Transfer Agents

Initiators and chain transfer agents are crucial in controlling the kinetics of polymerization and the molecular weight of the resulting polymer.

Azobisisobutyronitrile (AIBN) is a common thermal initiator used in the free-radical polymerization of vinyl monomers, including N-vinyl lactams. While specific kinetic data for AIBN-initiated homopolymerization of this compound is scarce, extensive research on N-Vinyl-2-pyrrolidone (NVP) offers significant insights.

In AIBN-initiated NVP polymerization, the rate of polymerization is typically proportional to the monomer concentration and to the square root of the initiator concentration, which is characteristic of ideal radical polymerization with bimolecular termination. mdpi.comsci-hub.se However, when certain chain transfer agents are present, the kinetic order with respect to the AIBN concentration can deviate from the ideal 0.5. mdpi.com For example, in the AIBN-initiated polymerization of NVP in the presence of sulfanylethanoic acid and 3-sulfanylpropanoic acid, the reaction order with respect to AIBN was found to be approximately 0.77–0.79. nih.gov This deviation points to the participation of the chain transfer agent in the initiation step. nih.gov

Table 1: Kinetic Parameters for AIBN-Initiated Polymerization of N-Vinyl-2-pyrrolidone in the Presence of Mercapto Acids

Note: This data pertains to N-Vinyl-2-pyrrolidone and is presented as a reference due to the lack of equivalent published data for this compound.

| Parameter | Value (with Sulfanylethanoic Acid) | Value (with 3-Sulfanylpropanoic Acid) | Citation |

| Reaction Order (Monomer) | ~1 | ~1 | mdpi.com |

| Reaction Order (AIBN) | 0.77 | 0.79 | nih.gov |

| Reaction Order (Mercapto Acid) | 0.26 | 0.26 | nih.gov |

Detailed studies on high-temperature redox initiating systems for this compound are not prominent in the literature. However, a novel high-temperature redox initiating system has been identified for the polymerization of N-Vinyl-2-pyrrolidone (NVP). nih.govresearchgate.netnih.gov

It was discovered that the combination of AIBN and mercapto acids (like sulfanylethanoic acid and 3-sulfanylpropanoic acid) forms a high-temperature redox system in a 1,4-dioxane (B91453) solvent. nih.govresearchgate.netnih.gov This system leads to an unexpected acceleration of the radical polymerization of NVP. nih.gov The proposed mechanism involves the one-electron oxidation of the thiolate anions of the mercapto acids by AIBN, which contributes to the initiation of radicals. nih.gov This participation of the mercapto acid in the initiation process explains the observed acceleration and the deviation of kinetic orders from a classical model. nih.govmdpi.com

Chain transfer agents are used to control the molecular weight of polymers. The efficiency of a chain transfer agent is quantified by its chain transfer constant (CTr). wikipedia.org

Table 2: Chain Transfer Constants (CTr) of Mercapto Acids in N-Vinyl-2-pyrrolidone Polymerization

Note: This data pertains to N-Vinyl-2-pyrrolidone and is presented as a reference due to the lack of equivalent published data for this compound.

| Chain Transfer Agent | Chain Transfer Constant (CTr) | Citation |

| Sulfanylethanoic Acid | 0.441 | nih.govresearchgate.netnih.gov |

| 3-Sulfanylpropanoic Acid | 0.317 | nih.govresearchgate.netnih.gov |

Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques offer precise control over molar mass, dispersity, and the architecture of the resulting polymers. For this compound (NVP) and its structural analog N-vinylpyrrolidone, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be the most effective method. Other techniques, such as Atom Transfer Radical Polymerization (ATRP), have been explored but face significant challenges.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile form of reversible-deactivation radical polymerization that enables the synthesis of polymers with well-defined architectures. diva-portal.org The process involves a conventional radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com The choice of CTA is critical and depends on the reactivity of the monomer. nih.gov

This compound, like its analog N-vinylpyrrolidone (NVP), is classified as a Less-Activated Monomer (LAM). mdpi.comnih.gov LAMs are characterized by their highly reactive nature and their behavior as poor homolytic leaving groups. nih.gov For the successful RAFT polymerization of LAMs, the CTA must form a less-stable intermediate radical. nih.gov Consequently, dithioesters, which are effective for More-Activated Monomers (MAMs) like styrenes and acrylates, are generally unsuitable for NVP. researchgate.net Instead, xanthates (or more specifically, dithiocarbonates) and certain dithiocarbamates are the most appropriate CTAs for controlling the polymerization of N-vinylamides. mdpi.comnih.gov

The effectiveness of a CTA is determined by the properties of its "Z" and "R" substituents (Scheme 1). For LAMs like NVP, O-alkyl xanthates and N-alkyl-N-aryldithiocarbamates are preferred. nih.gov Several specific CTAs have been successfully employed in the RAFT polymerization of NVP, providing good control over the reaction. mdpi.comnih.gov

Scheme 1: General Mechanism of RAFT Polymerization. The process involves initiation, reversible chain transfer between growing polymer chains and the RAFT agent, re-initiation, and equilibration between active and dormant chains, allowing for controlled polymer growth.

A variety of xanthates have been reported for the polymerization of NVP, including:

O-ethyl S-(phthalimidylmethyl) xanthate mdpi.compreprints.org

[(O-ethylxanthyl)methyl] benzene (B151609) mdpi.com

[1-(O-ethylxanthyl)ethyl] benzene mdpi.com

S-(2-ethyl propionate)-O-ethyl xanthate mdpi.com

Methyl 2-(ethoxycarbonothioylthio)propanoate nih.gov

The use of these xanthates, typically in conjunction with an initiator like Azobisisobutyronitrile (AIBN), allows for the synthesis of poly(N-vinylpyrrolidone) with controlled molecular weights and relatively narrow molecular weight distributions (dispersity, Đ < 1.5). mdpi.comnih.govpreprints.org For instance, the RAFT/MADIX polymerization of NVP has been successfully conducted in an aqueous medium at room temperature using a xanthate-type CTA with a redox initiator system (tert-butyl hydroperoxide/ascorbic acid), demonstrating the versatility of this approach. rsc.org

| Chain Transfer Agent (CTA) | Abbreviation | Monomer | Reference |

|---|---|---|---|

| O-ethyl S-(phthalimidylmethyl) xanthate | - | N-vinyl pyrrolidone (NVP) | mdpi.compreprints.org |

| [(O-ethylxanthyl)methyl] benzene | - | NVP | mdpi.com |

| S-(2-ethyl propionate)-O-ethyl xanthate | - | NVP | mdpi.com |

| Prop-2-ynyl morpholine-4-carbodithioate | PMDC | NVP | researchgate.net |

| Methyl 2-(ethoxycarbonothioylthio)propanoate | - | NVP | nih.gov |

A key advantage of RAFT polymerization is the ability to produce polymers with complex and well-defined macromolecular architectures. researchgate.net By retaining the thiocarbonylthio end-group, the resulting polymer can act as a macromolecular chain transfer agent (macro-CTA) for subsequent polymerization steps, enabling the creation of block copolymers. mdpi.com

Block Copolymers: Amphiphilic block copolymers of N-vinyl pyrrolidone (PNVP) and various vinyl esters (PVEs), such as vinyl butyrate (B1204436) (VBu), vinyl decanoate (B1226879) (VDc), and vinyl stearate (B1226849) (VSt), have been synthesized via RAFT. preprints.org The typical methodology involves the sequential addition of monomers. First, NVP is polymerized using a CTA like O-ethyl S-(phthalimidylmethyl) xanthate to create a well-defined PNVP macro-CTA. preprints.org This macro-CTA is then used to initiate the polymerization of the second monomer (e.g., VBu), resulting in a PNVP-b-PVE diblock copolymer. preprints.org To ensure high end-group fidelity and narrow dispersity, the initial polymerization of NVP is often stopped at incomplete conversion. preprints.org

Statistical Copolymers: The statistical copolymerization of NVP with other monomers, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) and benzyl (B1604629) methacrylate (BzMA), has also been reported using xanthate-based CTAs. mdpi.com

Graft Copolymers: The synthesis of graft copolymers, or polymer bottlebrushes, has been achieved by combining other polymerization techniques with RAFT. For instance, a polyester (B1180765) backbone with pendant benzylic bromides was first synthesized via atom transfer radical polyaddition (ATRPA). nih.govmdpi.com These bromide groups were then chemically converted into xanthate moieties. nih.govmdpi.com This polyester-based macro-CTA was subsequently used in the RAFT polymerization of NVP to graft PNVP chains from the backbone, forming a well-defined polymer bottlebrush architecture (PVBPA-g-PNVP). nih.govmdpi.com

| Architecture | Example Composition | Synthesis Strategy | Reference |

|---|---|---|---|

| Block Copolymer | PNVP-b-P(Vinyl Butyrate) | Sequential monomer addition using a PNVP macro-CTA. | preprints.org |

| Block Copolymer | PNVP-b-P(Vinyl Acetate) | Sequential monomer addition. | mdpi.com |

| Statistical Copolymer | P(NVP-stat-DMAEMA) | Copolymerization of NVP and DMAEMA with a xanthate CTA. | mdpi.com |

| Graft Copolymer (Bottlebrush) | PVBPA-g-PNVP | Grafting from a polyester backbone functionalized with xanthate macro-CTAs. | nih.govmdpi.com |

Chain transfer to the solvent is a critical factor in radical polymerization that can limit the achievable molecular weight and affect the control over the polymerization process. nsf.govkingston.ac.ukrsc.org In this process, a propagating polymer radical abstracts an atom (typically hydrogen) from a solvent molecule, terminating the growth of that polymer chain and creating a new radical on the solvent. kingston.ac.uk This new solvent radical can then initiate the polymerization of a new chain. mdpi.com

During the RAFT polymerization of NVP, experimental evidence has shown the occurrence of extensive chain transfer reactions, particularly when using solvents like 1,4-dioxane. mdpi.com The radicals generated from the solvent are capable of initiating the polymerization of monomers, which can lead to the formation of homopolymer byproducts that are not end-functionalized with the CTA. mdpi.com This side reaction compromises the "living" character of the polymerization and can lead to a broadening of the molecular weight distribution. mdpi.com The choice of solvent is therefore a crucial parameter to consider when designing a controlled polymerization system for N-vinylamides. nsf.govkingston.ac.uk

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that relies on a reversible equilibrium between active, propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based). wikipedia.orgcmu.edu While highly successful for monomers like styrenes, acrylates, and methacrylates, ATRP is generally not suitable for the controlled polymerization of N-vinylamides, including NVP and by extension, this compound. nih.govnih.govcmu.edu

Attempts to polymerize N,N-dimethylacrylamide, a related acrylamide (B121943) monomer, under ATRP conditions resulted in an uncontrolled process. cmu.edu Researchers believe that the copper salts used as the catalyst complex with the amide group of the polymer chain end. cmu.edu This complexation stabilizes the radical, retarding the crucial deactivation step (the reaction of the propagating radical with the oxidized copper complex) and leading to an unacceptably high concentration of radicals. cmu.edu This high radical concentration results in spontaneous termination reactions, loss of control, and broad molecular weight distributions. cmu.edu

Similarly, when ATRP was attempted for grafting NVP from a polyester backbone (PVBBPA), it failed. nih.govmdpi.com Instead of polymerization, a quantitative dimerization of the NVP monomer was observed. nih.govmdpi.com This side reaction is proposed to occur via an acid-catalyzed cationic mechanism, where trace amounts of acid (HBr), potentially generated from the initiator system, protonate the NVP monomer and initiate a cationic dimerization pathway. mdpi.com These findings highlight the fundamental incompatibility of standard ATRP conditions with N-vinylamide monomers. nih.gov

Cationic Copolymerization

While radical polymerization is the primary method for N-vinylamides, their reactivity in cationic systems has been noted. nih.govmdpi.com As mentioned previously, attempts to polymerize NVP using ATRP led to an acid-catalyzed dimerization via a cationic mechanism, indicating the susceptibility of the monomer's vinyl group to cationic initiation. mdpi.com

Studies on creating cationic polymers have utilized piperidine-containing structures. digitellinc.com In one approach, polymers based on pyrrolidine (B122466) and piperidine (B6355638) were synthesized to create materials that are positively charged at physiological pH. digitellinc.com While this work utilized free-radical polymerization to create the polymers, the charge density was varied through copolymerization with other monomers like vinyl pyridine. digitellinc.com This demonstrates the incorporation of piperidine-based units into copolymers to impart specific cationic properties. The synthesis of cyclic polyamidine, another type of cationic polymer, involves the copolymerization of N-vinylformamide and acrylonitrile, followed by a hydrolysis reaction. nih.gov These examples, while not direct cationic polymerizations of this compound, illustrate that the piperidone and related vinyl-amide structures are key components in the synthesis of advanced cationic copolymers.

Copolymerization Strategies and Architectures of this compound

The incorporation of this compound (NVPip) into copolymers allows for the tailoring of polymer properties, combining the hydrophilicity and biocompatibility of the poly(this compound) (PNVPip) segment with the characteristics of other monomers. This has led to the development of a variety of copolymer architectures, including random, block, and graft copolymers, each with unique properties and potential applications.

Binary and Multi-monomer Copolymerization Systems

This compound can be copolymerized with a range of vinyl monomers to create binary and multi-monomer systems. The choice of comonomer is crucial in determining the final properties of the copolymer. For instance, copolymerization with hydrophobic monomers can lead to amphiphilic materials, while incorporating functional monomers can introduce responsive behaviors or sites for further chemical modification.

Common comonomers for N-vinyl lactams like NVPip include:

Acrylates and Methacrylates: These are frequently used to introduce hydrophobicity or a lower critical solution temperature (LCST) behavior. Examples include the copolymerization of N-vinylpyrrolidone (NVP), a close analog of NVPip, with n-hexyl methacrylate (HMA) and stearyl methacrylate (SMA). mdpi.com

Styrene (B11656): Copolymerization with styrene introduces a rigid, hydrophobic block, leading to amphiphilic copolymers with distinct phase separation behavior. ku.ac.ae

Functional Monomers: Monomers containing functional groups such as carboxylic acids (e.g., acrylic acid) or amines (e.g., N-vinylformamide) can be copolymerized with N-vinyl lactams to impart pH-responsiveness or provide handles for post-polymerization modification. sapub.orgrsc.org

The reactivity of N-vinyl lactams in copolymerization is a key consideration. NVPip, like other N-vinyl amides, is generally considered a less activated monomer (LAM). This can lead to non-ideal copolymerization behavior when paired with more activated monomers (MAMs) like methacrylates or styrene. acs.org

Synthesis of Random/Statistical Copolymers

Random or statistical copolymers are synthesized by polymerizing a mixture of two or more monomers. The distribution of the monomer units along the polymer chain is determined by their respective reactivity ratios. For the copolymerization of two monomers, M1 and M2, the reactivity ratios, r1 and r2, describe the preference of a growing polymer chain ending in a particular monomer unit to add another unit of the same monomer (homo-propagation) versus the other monomer (cross-propagation).

While specific reactivity ratios for this compound are not widely reported, data for the analogous N-vinyl-2-pyrrolidone (NVP) can provide valuable insights. For example, in the copolymerization of NVP (M1) with acrylic acid (AA) (M2), the reactivity ratio of NVP (r1) is greater than that of AA (r2), and their product (r1r2) is less than one, indicating a random distribution of monomers in the copolymer chain. sapub.org Similarly, in the copolymerization of NVP with functionalized maleimide (B117702) monomers, the reactivity ratios often suggest a tendency towards alternating structures. researchgate.net

The synthesis of statistical copolymers of N-vinyl lactams, including N-vinylpiperidine, with N-vinylformamide has been successfully achieved via RAFT polymerization. rsc.org The choice of solvent and chain transfer agent is critical for achieving a controlled polymerization process. rsc.org For these systems, less-polar solvents like anisole (B1667542) and 1,4-dioxane were found to be more favorable. rsc.org

Table 1: Reactivity Ratios for Copolymerization of N-Vinyl-2-pyrrolidone (NVP) with Various Comonomers (Note: Data for NVP is presented as an analogue for this compound)

| Comonomer (M2) | r1 (NVP) | r2 (M2) | r1 * r2 | Polymerization System | Reference |

| Acrylic Acid (AA) | >1 | <1 | <1 | Free radical solution polymerization | sapub.org |

| 4-Carboxyphenylmaleimide (CPMI) | 0.028 | 0.347 | 0.0097 | Free radical polymerization in DMF | ku.ac.aeresearchgate.net |

| Styrene (St) | ~0.045 | ~10 | ~0.45 | Free radical polymerization | ku.ac.aekoreascience.kr |

| 3-(Trimethoxysilyl) propyl methacrylate (TMSPM) | 0.097 | 3.722 | 0.361 | Free radical polymerization in benzene | tsijournals.com |

This table presents data for N-Vinyl-2-pyrrolidone (NVP) as a representative N-vinyl lactam. The reactivity ratios for this compound may differ due to the influence of the six-membered ring.

Block Copolymer Synthesis and Characterization

Block copolymers consist of two or more long sequences (blocks) of different homopolymers linked together. The synthesis of well-defined block copolymers containing a poly(this compound) segment has been largely enabled by the advent of controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic blocks, are of particular interest due to their ability to self-assemble in selective solvents to form structures like micelles and vesicles.

Poly(N-vinylpyrrolidone)-block-poly(vinyl acetate) (PNVP-b-PVAc): These block copolymers can be synthesized via controlled radical polymerization. researchgate.net The PNVP block provides hydrophilicity, while the PVAc block is hydrophobic. These materials have been investigated as potential drug delivery vehicles for hydrophobic drugs, forming polymer vesicles in aqueous media. researchgate.net The synthesis of block copolymers of NVP with various vinyl esters (VEs) bearing different alkyl side groups has been achieved through RAFT polymerization. mdpi.com This typically involves the sequential addition of monomers, starting with the polymerization of NVP to form a PNVP macro-chain transfer agent (macro-CTA), which is then used to polymerize the vinyl ester. mdpi.com

Polystyrene-block-poly(N-vinyl-2-pyrrolidone) (PS-b-PNVP): These classic amphiphilic block copolymers combine a glassy hydrophobic polystyrene block with a hydrophilic PNVP block. ku.ac.aetsijournals.com Their synthesis can be achieved using a combination of CRP techniques, for instance, synthesizing a polystyrene macroinitiator via Atom Transfer Radical Polymerization (ATRP) and then using this to initiate the RAFT polymerization of NVP. tsijournals.com These copolymers have been used as stabilizing agents for nanoparticles. ku.ac.aetsijournals.com

Table 2: Examples of Amphiphilic Block Copolymers of N-Vinyl-2-pyrrolidone (NVP) (Note: Data for NVP is presented as an analogue for this compound)

| Copolymer | Synthesis Method | Mn ( g/mol ) | Polydispersity (Mw/Mn) | Reference |

| Polystyrene-b-poly(N-vinyl-2-pyrrolidone) | ATRP and RAFT | 10,000-14,000 | ~1.4 | ku.ac.aetsijournals.com |

| Poly(N-vinylpyrrolidone)-b-poly(vinyl acetate) | Controlled Radical Polymerization | Variable | - | researchgate.net |

| Poly(N-vinylpyrrolidone)-b-poly(n-hexyl methacrylate) | RAFT | 11,500-24,100 | 1.30-1.45 | mdpi.com |

| Poly(N-vinylpyrrolidone)-b-poly(stearyl methacrylate) | RAFT | 11,100-23,400 | 1.38-1.55 | mdpi.com |

This table presents data for N-Vinyl-2-pyrrolidone (NVP) as a representative N-vinyl lactam. The properties of corresponding this compound copolymers may vary.

A powerful strategy for modifying the properties of block copolymers is post-polymerization modification. A prime example is the hydrolysis of a poly(vinyl acetate) block within a PNVPip-b-PVAc copolymer. The acetate (B1210297) groups of the PVAc block can be converted to hydroxyl groups, yielding a poly(vinyl alcohol) (PVA) block. mdpi.comnih.gov This transformation converts a hydrophobic block into a highly hydrophilic one, resulting in a double hydrophilic block copolymer (PNVPip-b-PVA). researchgate.netmdpi.com

The degree of hydrolysis can be controlled by the reaction conditions, allowing for the fine-tuning of the copolymer's properties. researchgate.netmdpi.com This method is advantageous as it provides a route to synthesizing block copolymers with monomers that might be difficult to polymerize directly in a controlled manner. The hydrolysis is typically carried out using acidic or basic catalysis in a suitable solvent mixture. sapub.org

Graft Copolymerization

Graft copolymers are branched polymers where one or more side chains of a different chemical composition are attached to a main polymer backbone. This compound can be grafted onto various polymer substrates to modify their surface properties, often to enhance hydrophilicity and biocompatibility.

The "grafting from" method is commonly employed, where active sites are created on the polymer backbone, which then initiate the polymerization of the monomer to be grafted. Radiation-induced grafting is a versatile technique for this purpose. For example, N-vinyl-2-pyrrolidone has been grafted onto ethylene-propylene rubber and poly(vinylidene fluoride) using gamma radiation. koreascience.krradtech.org Similarly, plasma treatment can be used to activate a polymer surface, such as polypropylene, for the subsequent graft copolymerization of NVPip. mdpi.com

Another approach is the "grafting onto" method, where pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone. "Click chemistry" reactions are particularly efficient for this purpose, offering high yields and specificity. nih.gov For instance, a polypeptide backbone with alkyne-functionalized side chains can be grafted with azide-terminated polymer chains with high efficiency. nih.gov

Crosslinking Polymerization for Network Formation (e.g., Hydrogels)

The formation of three-dimensional polymer networks from this compound (NVP) is a critical process for the development of hydrogels. These hydrogels are hydrophilic, crosslinked polymer structures capable of absorbing and retaining large amounts of water or biological fluids. The crosslinking of poly(this compound) (PVP) chains can be achieved through several methods, including the incorporation of chemical crosslinking agents during polymerization or by subjecting the polymer to high-energy radiation. The properties of the resulting hydrogel, such as swelling capacity, mechanical strength, and network structure, are highly dependent on the chosen crosslinking method and the reaction conditions.

Chemical Crosslinking

Chemical crosslinking involves the copolymerization of NVP with a multifunctional monomer that acts as a crosslinking agent. These agents have more than one polymerizable group, allowing them to connect multiple polymer chains, thus forming a network structure.

Commonly used crosslinking agents for NVP polymerization include di- or multifunctional acrylates and methacrylates, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) and diethylene glycol diacrylate (DEGDA), as well as N,N'-methylenebisacrylamide (MBA). The concentration of the crosslinker is a crucial parameter that significantly influences the properties of the resulting hydrogel. An increase in the crosslinker concentration generally leads to a higher crosslinking density, which in turn results in a more rigid and less swellable hydrogel. This is because a denser network has smaller mesh sizes, restricting the diffusion of water molecules into the hydrogel matrix.

Research on hydrogels based on the structurally similar monomer N-vinylcaprolactam (NVCL) has shown that increasing the concentration of the crosslinker diethylene glycol diacrylate (DEGDA) from 10 wt% to 30 wt% significantly impacts the swelling and mechanical properties. While specific data for NVP homopolymer hydrogels is not as readily available in tabular format, the principles are directly applicable. For instance, in PNVCL/DEGDA hydrogels, a lower concentration of the crosslinker leads to a faster attainment of the maximum swelling ratio. Conversely, a higher crosslinker concentration enhances the tensile modulus and ultimate tensile strength of the hydrogel, making it stiffer and less stretchable. ekb.eg

The effect of the crosslinker N,N'-methylenebisacrylamide (MBA) has been studied in various hydrogel systems. In polyacrylic acid hydrogels, increasing the MBA mass ratio from 1.91% to 3.85% resulted in a significant increase in mechanical strength, with the tensile strength reaching up to 139 kPa. unist.ac.kr At the same time, the swelling degree of the hydrogels decreased with a higher crosslinker concentration due to the increased crosslinking density. unist.ac.kr

| Crosslinker | Monomer System | Crosslinker Concentration | Initiator | Key Findings |

| Ethylene glycol dimethacrylate (EGDMA) | 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone | 0 - 2% | Benzoyl Peroxide (BPO) | Increasing EGDMA concentration decreased the equilibrium water content (from 52.60% to 45.91%) and increased Young's modulus, resulting in a harder, less flexible hydrogel. nih.gov |

| Diethylene glycol diacrylate (DEGDA) | N-vinylcaprolactam (NVCL) | 10 - 40 wt% | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Higher DEGDA concentration increased the gel fraction (from ~85% to ~91%) and tensile modulus, while decreasing the swelling ratio. ekb.egresearchgate.net |

| N,N'-methylenebisacrylamide (MBA) | Polyacrylic Acid (PAA) | 1.91 - 3.85% (mass ratio) | Not specified | Increased MBA concentration led to higher tensile strength (up to 139 kPa) and compressive strength (up to 0.16 MPa), but a lower swelling degree. unist.ac.krmdpi.com |

This table presents data from studies on NVP copolymers and related vinyl lactam polymers to illustrate the effects of common crosslinkers.

Radiation-Induced Crosslinking

High-energy radiation, such as gamma rays and ultraviolet (UV) light, provides an alternative method for crosslinking PVP chains to form hydrogels. This technique can be advantageous as it often does not require the use of chemical initiators or crosslinkers, which might need to be removed from the final product.

Gamma Radiation: Gamma irradiation of aqueous solutions of PVP leads to the formation of macroradicals on the polymer chains. These radicals can then combine to form crosslinks, resulting in a hydrogel network. The extent of crosslinking, and thus the properties of the hydrogel, are directly influenced by the absorbed radiation dose.

Studies on the gamma irradiation of poly(N-vinyl-2-pyrrolidone)/acrylic acid copolymers have shown that the gelation percentage is dose-dependent, with a maximum gelation of 99% being achieved at a dose of 10 kGy. researchgate.net At this dose, the hydrogel exhibited a maximum swelling percentage of approximately 12,000% in a pH 11 solution. researchgate.net Increasing the irradiation dose generally leads to a higher gel fraction and increased mechanical strength, but a lower degree of swelling. researchgate.net This is attributed to the formation of a more densely crosslinked network at higher doses. For instance, in PVP/κ-carrageenan hydrogels, increasing the irradiation dose from 25 kGy to 35 kGy resulted in an increased gel fraction and tensile strength, while the water absorption decreased. researchgate.net

| Polymer System | Radiation Dose (kGy) | Key Findings |

| Poly(N-vinyl-2-pyrrolidone)/Acrylic Acid | 10 - 20 | Maximum gelation (99%) and swelling (~12,000%) observed at 10 kGy. Higher doses led to decreased swelling. researchgate.net |

| Poly(N-vinyl-2-pyrrolidone)/κ-carrageenan | 25 - 35 | Increased radiation dose led to a higher gel fraction and tensile strength, but lower water absorption. researchgate.net |

| Poly(N-vinyl-2-pyrrolidone) | 5 - 95 | Mechanical strength was observed to be affected at doses starting from 25 kGy. researchgate.net |

UV Radiation: Ultraviolet radiation can also be used to induce crosslinking in PVP solutions, often in the presence of a photoinitiator. The crosslinking mechanism involves the activation of the photoinitiator by UV light, which then initiates the formation of radicals on the PVP chains, leading to network formation. nih.gov Research has demonstrated that hydrogels of PVP can be produced by UV irradiation of aqueous polymer solutions in the presence of hydrogen peroxide, which acts as a crosslinker. nih.gov

Copolymerization with Functional Monomers

Another approach to forming hydrogel networks is the copolymerization of NVP with monomers that contain reactive functional groups, such as the epoxy group in glycidyl (B131873) methacrylate. nih.gov This method allows for a "one-pot" synthesis where the formation of the copolymer and subsequent crosslinking can occur in tandem. In a study involving the radical copolymerization of NVP and glycidyl methacrylate, a densely crosslinked copolymer was formed at a molar ratio of 0.89. nih.gov This hydrogel exhibited an equilibrium degree of swelling of about 227% and a significant crosslinking density. nih.gov

Advanced Functionalization and Derivatization of N Vinyl 2 Piperidone Polymers

End-Group Functionalization of Oligomers and Telechelics

The introduction of functional groups at the chain ends of polymers, creating oligomers and telechelics, is a powerful strategy for producing well-defined macromolecular architectures. These end-functionalized polymers can serve as building blocks for more complex structures like block copolymers.

Synthesis of Carboxyl-Terminated Oligomers

The synthesis of carboxyl-terminated poly(N-vinyl-2-pyrrolidone) has been successfully achieved through radical polymerization in the presence of chain transfer agents containing both thiol and carboxyl groups. mdpi.com For instance, sulfanylethanoic acid and 3-sulfanylpropanoic acid have been utilized as effective molecular weight regulators, leading to the formation of telechelics with terminal carboxyl groups. mdpi.com

A kinetic model of the polymerization of N-vinyl-2-pyrrolidone initiated by 2,2'-azobisisobutyronitrile (AIBN) in the presence of mercapto acids revealed that the thiolate anions of the mercapto acids can form a redox initiating system with AIBN. mdpi.com This understanding allows for the synthesis of carboxyl-containing telechelics of N-vinyl-2-pyrrolidone. mdpi.com The presence of the terminal carboxyl group is confirmed by 13C NMR spectroscopy, which shows a distinct signal for the carboxylate carbon. mdpi.com These methodologies are anticipated to be applicable to the synthesis of carboxyl-terminated poly(N-vinyl-2-piperidone) oligomers.

Table 1: Chain Transfer Agents for Carboxyl-Terminated Poly(N-vinyl-2-pyrrolidone) Synthesis This table is based on data for N-vinyl-2-pyrrolidone and is presented as a model for potential application to this compound.

| Chain Transfer Agent | Initiator | Solvent | Resulting Functionality |

| Sulfanylethanoic acid | AIBN | 1,4-Dioxane (B91453) | Terminal Carboxyl Group |

| 3-Sulfanylpropanoic acid | AIBN | 1,4-Dioxane | Terminal Carboxyl Group |

Synthesis of Amino-Terminated Oligomers

Amino-terminated poly(N-vinyl-2-pyrrolidone) has been synthesized via radical polymerization using specific chain transfer agents. While direct synthesis methods for amino-terminated PVPip are not extensively documented, post-polymerization modification of end-groups is a viable approach. For instance, polymers with terminal bromine groups can be reacted with sodium azide (B81097) to form an azide-terminated polymer, which can then be reduced to an amine. Another strategy involves the use of protecting groups. An amine group can be incorporated by coupling a bromine-terminated polymer with a stabase-protected amino group, followed by deprotection.

Hydroxy-Functionalized Oligomers

Hydroxy-terminated poly(N-vinyl-2-pyrrolidone) oligomers are valuable as macroinitiators for the synthesis of block copolymers. These have been prepared by radical polymerization of N-vinyl-2-pyrrolidone using hydroxyl-containing chain transfer agents like 2-isopropoxyethanol. researchgate.net The resulting hydroxy-terminated oligomers can then initiate the ring-opening polymerization of other monomers, such as ε-caprolactone, to form amphiphilic block copolymers. researchgate.net This approach offers a pathway to create novel materials with tailored properties.

Side-Chain Functionalization of Poly(N-vinyl-2-pyrrolidone) and its Analogues

Modifying the side chains of polymers allows for the introduction of a wide range of functionalities, significantly expanding their application potential.

Introduction of Reactive Functional Groups (e.g., Aldehyde, Epoxy, Acetylene)

The introduction of reactive functional groups onto the side chains of poly(N-vinyl-2-pyrrolidone) has been demonstrated through the copolymerization of N-vinyl-2-pyrrolidone with monomers containing these functionalities. For example, new monomers with substituents at the 3-position of the N-vinyl-2-pyrrolidone ring, including aldehyde, epoxy, and acetylene (B1199291) groups, have been synthesized and subsequently polymerized. These reactive groups can then undergo efficient model reactions, allowing for further modification of the polymer to impart additional functionalities for applications such as bioconjugation.

Derivatization for Tailored Thermoresponsiveness

The thermoresponsive behavior of polymers, characterized by a lower critical solution temperature (LCST), is of great interest for various applications. While poly(this compound) itself is not thermoresponsive, its copolymers can be designed to exhibit this property. For instance, copolymers of N-vinyl lactams, including N-vinylpiperidine, with N-vinylformamide have been synthesized via RAFT polymerization. mdpi.com The resulting copolymers can be hydrolyzed under alkaline conditions to yield primary amine functionalized copolymers that are both temperature and pH dual-responsive. mdpi.com

Furthermore, the copolymerization of N-vinyl-2-pyrrolidone with monomers containing alkyl substituents can induce thermoresponsive behavior. nih.gov The cloud point temperature of these polymers can be tuned by altering the hydrophilicity of the substituents or by copolymerizing different monomers. nih.gov This strategy of copolymerization provides a versatile platform for designing thermoresponsive polymers based on N-vinyl lactams, including this compound, with tailored transition temperatures for specific applications.

Polymer-Drug Conjugation Strategies

Polymers derived from this compound (NVPip) are of interest in biomedical applications, particularly as carriers for drug delivery systems. nih.govnih.gov The ability to conjugate drugs to these polymers allows for the creation of advanced therapeutic systems. The strategies for such conjugations often rely on copolymerization of NVPip with functional monomers, which introduce reactive sites into the polymer backbone suitable for drug attachment.

A common approach involves the radical copolymerization of this compound with monomers containing carboxylic acid groups, such as acrylic acid. aau.dk This process yields an amphiphilic copolymer with pendant carboxyl groups. These groups can then be activated to form covalent bonds with drugs that have suitable functional groups, like amines or hydroxyls. For instance, doxorubicin, an anticancer drug, can be covalently immobilized through its amine group to the carboxyl functionalities of the copolymer. researchgate.netnih.gov

Another strategy is to copolymerize NVPip with monomers bearing other reactive functionalities, like epoxy groups. Allyl glycidyl (B131873) ether is one such comonomer. The resulting copolymer possesses epoxy rings that can be opened by nucleophilic groups on a drug molecule, forming a stable conjugate. researchgate.net This method allows for the covalent immobilization of drugs under mild conditions.

The functionalization is not limited to the polymer side chains. The synthesis of telechelics, which are polymers with functional groups at their chain ends, provides another route for drug conjugation. By using functional chain transfer agents during polymerization, specific end-groups like carboxyls or thiols can be introduced onto the poly(this compound) (PNVPip) chain. aau.dknih.gov These terminal groups can then be used as specific handles for attaching drug molecules.

Table 1: Polymer-Drug Conjugation Strategies

| scienceConjugation Strategy | biotechFunctional Comonomer/Agent | medicationExample Drug | linkLinkage Type |

|---|---|---|---|

| Copolymerization with Functional Monomer | Acrylic Acid | Doxorubicin | Amide bond |

| Copolymerization with Functional Monomer | Allyl Glycidyl Ether | Doxorubicin | Amine linkage (from epoxy ring opening) |

| Telechelic Functionalization | Mercaptoacids (e.g., Sulfanylethanoic acid) | Doxorubicin | Non-covalent binding or further covalent linkage |

Reactivity of this compound in Organic Transformations

Nucleophilic Additions

The vinyl group of this compound is susceptible to nucleophilic attack, a reaction characteristic of activated alkenes. youtube.com The electron-withdrawing nature of the adjacent amide group polarizes the carbon-carbon double bond, making the β-carbon atom electrophilic and thus a target for nucleophiles. chemguide.co.uk This reactivity is fundamental to many synthetic applications of the monomer.

A variety of N-, O-, and S-centered nucleophiles can undergo conjugate addition to the vinyl group. mdpi.com For example, amines, alcohols, and thiols can add across the double bond, typically under basic or acidic catalysis, to form β-substituted piperidone derivatives. The reaction with amines yields aminoethyl-substituted piperidones, while thiols produce the corresponding thioether adducts. mdpi.com

The general mechanism involves the attack of the nucleophile on the β-carbon of the vinyl group, which generates a resonance-stabilized enolate intermediate. This intermediate is then protonated, often by the solvent or a mild acid, to yield the final addition product. chemguide.co.uk The efficiency and rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the catalyst used.

Table 2: Nucleophilic Addition to this compound

| group_workNucleophile Class | personSpecific Nucleophile | flakyProduct Type | biotechReaction Condition |

|---|---|---|---|

| N-Nucleophiles | Piperidine (B6355638) | 1-(2-(Piperidin-1-yl)ethyl)piperidin-2-one | Acidic or basic catalysis |

| O-Nucleophiles | Methanol | 1-(2-Methoxyethyl)piperidin-2-one | Acid catalysis |

| S-Nucleophiles | Ethanethiol | 1-(2-(Ethylthio)ethyl)piperidin-2-one | Basic catalysis |

| C-Nucleophiles | Cyanide Ion (HCN) | 3-(2-Oxopiperidin-1-yl)propanenitrile | pH-controlled aqueous solution |

Cyclization Reactions to Form Heterocyclic Compounds

This compound can serve as a building block in cyclization reactions to construct more complex heterocyclic systems. slideshare.net Its vinyl and amide functionalities provide reactive handles for intramolecular or intermolecular cycloadditions. These reactions are valuable for synthesizing diverse nitrogen-containing scaffolds, which are prevalent in pharmaceuticals and natural products. researchgate.netbeilstein-journals.org

One significant class of reactions is cycloaddition. For instance, the vinyl group can participate in [2+2], [3+2], or [4+2] (Diels-Alder) cycloadditions with suitable reaction partners. While specific examples involving this compound are specialized, the reactivity pattern is well-established for vinyl amides. In a Diels-Alder reaction, NVPip would act as a dienophile, reacting with a diene to form a six-membered ring fused or appended to the piperidone structure.

Radical-mediated cyclizations also offer a pathway to new heterocyclic compounds. nih.gov Under radical-generating conditions, the vinyl group can be attacked by an intramolecular radical, initiating a cyclization cascade to form fused or spirocyclic ring systems. The specific outcome of these reactions is highly dependent on the substrate design and reaction conditions. Such methods are part of the broader toolkit for synthesizing substituted piperidines and related heterocycles. nih.govnih.gov

Oxidation Reactions (e.g., N-Sulfonyloxaziridine Interactions)

The electron-rich vinyl group of this compound is susceptible to electrophilic oxidation. N-Sulfonyloxaziridines are highly effective reagents for such transformations, acting as neutral, electrophilic oxygen transfer agents. acs.orgorgsyn.org The reaction between an N-sulfonyloxaziridine and an alkene, like the vinyl group in NVPip, typically results in epoxidation.

The mechanism involves the nucleophilic attack of the alkene's π-bond on the electrophilic oxygen atom of the oxaziridine (B8769555) ring. acs.orgnih.gov This is a concerted or near-concerted process that transfers the oxygen atom to the double bond, forming an epoxide and releasing the corresponding N-sulfonyl imine as a byproduct. rowan.edu The reactivity of N-sulfonyloxaziridines is enhanced by electron-withdrawing groups on the sulfonyl moiety, which increases the electrophilicity of the oxygen atom. acs.org

The resulting product, 1-(oxiran-2-yl)piperidin-2-one, is a valuable intermediate. The epoxide ring is strained and can be opened by various nucleophiles, providing a route to a wide range of functionalized piperidone derivatives. The stereochemistry of the epoxidation can often be controlled by using chiral N-sulfonyloxaziridines, which can lead to the asymmetric synthesis of chiral building blocks. wikipedia.orguwindsor.ca

Table 3: Oxidation of this compound with N-Sulfonyloxaziridine

| scienceReactant | biotechOxidizing Agent | bubble_chartPrimary Product | constructionByproduct |

|---|---|---|---|

| This compound | (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | 1-(Oxiran-2-yl)piperidin-2-one | N-Benzylidenebenzenesulfonamide |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the analysis of N-Vinyl-2-piperidone and its polymeric derivatives. It provides detailed information about the chemical structure, composition, and dynamics at the molecular level.

1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural confirmation of the this compound monomer and its polymer, PNVP.

¹H NMR spectroscopy of the this compound monomer provides a distinct fingerprint of its proton environment. The vinyl group gives rise to a characteristic set of signals in the olefinic region, typically appearing as a quartet of doublets for the proton on the carbon adjacent to the nitrogen, and two doublets of doublets for the terminal vinyl protons. The protons on the six-membered piperidone ring appear as multiplets in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbon, the two vinyl carbons, and the four methylene (B1212753) carbons of the piperidone ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to distinguish between CH, CH₂, and CH₃ groups, further aiding in signal assignment. niscpr.res.in

For polymers and copolymers, where signal overlap is common, 2D NMR experiments are essential. niscpr.res.in

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the polymer backbone and the piperidone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons. niscpr.res.in

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connectivity of different structural fragments within the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY can be used to identify all protons within a given spin system, which is particularly useful for assigning all the resonances of the piperidone ring protons from a single cross-peak. niscpr.res.in

Interactive Table: Typical NMR Chemical Shifts (δ) for this compound Monomer

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Vinyl Group | ||

| N-CH=CH₂ | ~6.5-6.7 (dd) | ~130-132 |

| N-CH=CH₂ | ~4.4-4.6 (dd) | ~95-97 |

| Piperidone Ring | ||

| C=O | - | ~170-172 |

| N-CH₂ | ~3.3-3.5 (t) | ~48-50 |

| C=O-CH₂ | ~2.4-2.6 (t) | ~33-35 |

| Ring CH₂ | ~1.8-2.0 (m) | ~21-23 |

| Ring CH₂ | ~1.8-2.0 (m) | ~20-22 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Temperature-Dependent ¹H NMR for Mechanistic and Property Insights

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes, such as polymerization kinetics, conformational changes, and polymer phase transitions. researchgate.net By recording ¹H NMR spectra at different temperatures, researchers can gain insights into these phenomena.

For instance, monitoring the disappearance of the monomer's vinyl proton signals and the concurrent appearance of the broad polymer backbone signals allows for the real-time tracking of polymerization kinetics. researchgate.net This can be used to determine reaction rates and activation energies.

In polymer solutions, temperature-dependent NMR can reveal information about chain mobility and conformational dynamics. Changes in chemical shifts or the broadening and sharpening of peaks can indicate transitions such as the lower critical solution temperature (LCST) in thermoresponsive polymers, where the polymer chains undergo a conformational change from an extended coil to a collapsed globule. rsc.org For poly(N-vinyl lactams), these studies can elucidate how factors like the lactam ring size influence the polymer's solution properties. rsc.org

Quantitative NMR for Copolymer Composition

Quantitative ¹H NMR (qNMR) is a highly accurate and straightforward method for determining the composition of copolymers containing this compound units. ku.ac.ae This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.

To determine the molar ratio of different monomers in a copolymer, characteristic signals from each monomer unit that are well-resolved and free from overlap are selected. nih.gov For a copolymer of this compound (Monomer A) and another vinyl monomer (Monomer B), one would integrate a signal unique to the PNVP repeating unit (e.g., the methylene protons adjacent to the nitrogen in the piperidone ring) and a signal unique to the repeating unit of Monomer B. By normalizing these integrals by the number of protons they represent, the precise molar composition of the copolymer can be calculated. niscpr.res.inku.ac.ae

Interactive Table: Example Calculation of Copolymer Composition

| Monomer Unit | Characteristic Signal | Integral Value (I) | Protons (N) | Molar Fraction Calculation |

| This compound (A) | N-CH ₂ (ring) | 4.50 | 2 | Relative Moles (A) = Iₐ / Nₐ = 4.50 / 2 = 2.25 |

| Comonomer B | Unique Proton Signal | 3.00 | 3 | Relative Moles (B) = Iₑ / Nₑ = 3.00 / 3 = 1.00 |

| Result | Mol% A = [2.25 / (2.25 + 1.00)] * 100 = 69.2% | |||

| Mol% B = [1.00 / (2.25 + 1.00)] * 100 = 30.8% |

NMR Relaxometry for Water Mobility Studies

For applications involving hydrogels, NMR relaxometry is a key technique for probing the dynamics of water molecules within the polymer network. nih.gov This method measures the spin-lattice (T₁) and spin-spin (T₂) relaxation times of protons, typically from water. These relaxation times are sensitive to the molecular mobility of the water. nih.govresearchgate.net

In a poly(this compound) hydrogel, water molecules can be broadly categorized into three environments:

Bound Water: Tightly associated with the polymer chains via hydrogen bonds, exhibiting restricted mobility and consequently short T₁ and T₂ values.

Interfacial Water: Located in the immediate vicinity of the polymer but with more mobility than bound water.

Bulk or "Free" Water: Trapped within the polymer network but behaving like pure water, with long T₁ and T₂ values.

Chromatographic Techniques

Chromatographic methods are essential for separating and analyzing polymers based on their physical properties, most notably their size in solution.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight characteristics of polymers like poly(this compound). nih.govmdpi.com

The fundamental principle of SEC involves separating polymer molecules based on their hydrodynamic volume in solution. researchgate.net A solution of the polymer is passed through a column packed with porous gel beads. Larger polymer coils cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. researchgate.net

A detector, most commonly a differential refractive index (DRI) detector, measures the concentration of the polymer as it elutes from the column. The resulting chromatogram is a plot of detector response versus elution time. By calibrating the system with a series of well-characterized polymer standards (e.g., polystyrene or poly(methyl methacrylate)), a calibration curve of log(Molecular Weight) vs. Elution Time can be created. This allows for the determination of several key parameters for the PNVP sample: nih.govmdpi.com

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₒ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio Mₒ/Mₙ, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

Interactive Table: Example GPC/SEC Data for Poly(this compound) Samples

| Sample ID | Mₙ ( g/mol ) | Mₒ ( g/mol ) | PDI (Đ = Mₒ/Mₙ) |

| PNVP-01 | 25,000 | 37,500 | 1.50 |

| PNVP-02 | 48,000 | 62,400 | 1.30 |

| PNVP-03 | 12,000 | 21,600 | 1.80 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatization Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of compounds that may exhibit poor ionization efficiency or chromatographic retention, chemical derivatization is a frequently employed strategy to enhance their detectability. ddtjournal.comresearchgate.net This process involves chemically modifying the analyte to produce a derivative with improved properties for LC-MS analysis. The derivatization can improve both the separation and the ionization efficiency of the target molecule. ddtjournal.com

For a compound like this compound or its reaction products, derivatization could be used to introduce a functional group that is more readily ionized by electrospray ionization (ESI), a common ionization source in LC-MS. Furthermore, the generated derivatives can be designed to produce specific, predictable product ions upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), which allows for highly sensitive and selective detection. ddtjournal.com

While specific studies detailing the derivatization of this compound for LC-MS are not prominently featured in the reviewed literature, the principles of the technique are widely applicable. For instance, studies on the related compound 1-vinyl-2-pyrrolidinone (VP) have utilized high-resolution LC-quadrupole-time-of-flight-mass spectrometry (LC-QTOF-MS) to identify its transformation products formed under UV radiation, demonstrating the utility of LC-MS in analyzing complex reaction mixtures of vinyl lactams. nih.gov

Table 1: Potential Derivatization Strategies for LC-MS Analysis This table is illustrative, based on common derivatization principles in LC-MS.

| Target Functional Group | Derivatization Reagent Class | Purpose of Derivatization | Expected Outcome for LC-MS |

| Amide (in piperidone ring) | Alkylating agents | Introduce a permanently charged or easily ionizable group | Enhanced ESI signal intensity |

| Double bond (vinyl group) | Reagents targeting alkenes | Improve chromatographic retention on specific columns | Better separation from matrix components |

| Carbonyl group | Hydroxylamine reagents | Form oximes, introduce a nitrogen atom | Improved ionization efficiency and specific fragmentation |

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Reaction Product Identification

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a destructive analytical technique used extensively for the characterization of synthetic polymers that are not sufficiently volatile for direct GC-MS analysis. d-nb.infogo-jsb.co.uk The method involves heating the polymer sample to a high temperature in an inert atmosphere, causing it to break down (pyrolyze) into smaller, volatile fragments. d-nb.info These fragments, known as the pyrolyzate, are then swept into a gas chromatograph for separation and subsequently identified by a mass spectrometer. d-nb.info The resulting chromatogram, or pyrogram, serves as a fingerprint that can be used to identify the original polymer and characterize its composition and structure. d-nb.info

This technique is particularly informative for analyzing copolymers, as it can elucidate the monomer ratio and distribution. researchgate.netnih.gov For polymers and copolymers of this compound, Py-GC/MS would provide valuable information on their chemical composition and the products of various reactions. Studies on the closely related copolymers of N-vinyl-2-pyrrolidone (VP) and vinyl acetate (B1210297) (VA) have demonstrated that Py-GC/MS can effectively quantify the monomer ratio and determine the chemical composition as a function of molecular weight. researchgate.netnih.gov The fragmentation patterns observed in the mass spectra of the pyrolysis products allow for the unambiguous identification of the constituent monomers and other reaction byproducts. d-nb.info

Table 2: Representative Pyrolysis Products of Vinyl-Lactam Containing Polymers Based on typical fragmentation patterns observed in Py-GC/MS of similar polymers.

| Product Type | Example Compound | m/z of Key Ions | Significance |

| Monomer | This compound | 125, 110, 82 | Confirms presence in the polymer backbone |

| Lactam Ring | 2-Piperidinone | 99, 70, 42 | Indicates the presence of the piperidone structure |

| Aromatic Hydrocarbons | Toluene | 91, 92 | Common pyrolysis product from various organic polymers at high temperatures |

| Alkenes/Dienes | 1,4-Pentadiene | 68, 53, 39 | General fragmentation products of the polymer chain |

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior